Vinleucinol
Description
Classification and Context within the Vinca (B1221190) Alkaloid Family
Vinca alkaloids are a class of cell cycle-specific cytotoxic drugs, originally derived from the Madagascar periwinkle plant, Catharanthus roseus. semanticscholar.orgwikipedia.orgresearchgate.net This family of compounds, which includes well-known agents like vinblastine (B1199706) and vincristine, functions by inhibiting the polymerization of tubulin, a crucial protein for the formation of microtubules during cell division. wikipedia.orgnih.gov The disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death. pharmgkb.org The discovery of the anticancer properties of Vinca alkaloids in the 1950s was a significant milestone in oncology. semanticscholar.orgncats.ionih.gov
Vinleucinol (B1683061), also known by the synonyms vinblastine-isoleucinate and V-LEU, is classified as a semisynthetic Vinca alkaloid. ncats.iomedkoo.com It is specifically identified in research literature as N-(deacetyl-O-4-vinblastoyl-23)-L-ethyl isoleucinate, and often abbreviated as VileE. nih.gov As a semisynthetic derivative, this compound is not naturally found in the periwinkle plant but is chemically modified from a natural precursor. pharmgkb.orgmedkoo.com This modification is part of a broader effort by scientists to develop new Vinca alkaloid derivatives with improved therapeutic properties. researchgate.net
This compound is a direct derivative of the natural Vinca alkaloid, vinblastine. nih.gov Vinblastine itself is a complex indole (B1671886) alkaloid isolated from Catharanthus roseus. pharmgkb.org The development of semisynthetic derivatives like this compound involves chemically altering the structure of the parent compound. nih.gov In the case of this compound, it is a vinblastine-23-oyl amino acid derivative. nih.gov This structural modification is intended to potentially enhance its anticancer activity or alter its pharmacological profile compared to the parent compound. nih.gov
This compound as an Investigational Semisynthetic Vinca Alkaloid (VileE)
Historical Overview of Preclinical Investigation Status
The journey of a potential new drug from the laboratory to clinical use involves extensive preclinical investigation. This phase of research is critical for understanding a compound's activity, and potential for further development.
Early research on this compound was part of a broader initiative to synthesize and evaluate new Vinca alkaloid derivatives with the objective of finding agents with superior antitumor activity. nih.gov Preclinical studies were designed to compare the efficacy of this compound against its parent compound, vinblastine, and other analogs like vintriptol (B1683557). nih.gov These investigations involved testing the compounds on various human tumor xenografts in animal models, such as nude mice. nih.gov
The primary goals of these early studies were to:
Assess the antitumor activity spectrum of this compound across different cancer types. ncats.ionih.gov
Compare its potency and efficacy to existing, clinically used Vinca alkaloids. nih.gov
Understand its pharmacokinetic behavior, which describes how the compound is absorbed, distributed, metabolized, and excreted in the body. nih.gov
One notable study compared the antitumour activity of this compound with vinblastine and vintriptol in a panel of nine human tumour xenografts. nih.gov The results indicated that this compound exhibited superior antitumour activity in certain cancer lines, including malignant melanoma, small cell lung carcinoma (SCLC), and breast cancer lines. ncats.ionih.gov Specifically, it was the most active agent in two malignant melanoma lines and two SCLC lines tested. nih.gov In contrast, vinblastine showed greater activity against two colorectal carcinoma lines. nih.gov
Another key area of early research focused on the plasma pharmacokinetics of this compound in mice. nih.gov These studies were crucial for understanding how the drug behaves in a living system over time and provided data that could inform potential future clinical trials. nih.gov The research revealed that the plasma kinetics of this compound could be described by a three-compartment open model and that it demonstrated nonlinear pharmacokinetics. nih.gov
The investigation of this compound holds significance in the broader context of drug discovery and the development of Vinca alkaloid derivatives. The process of creating and testing semisynthetic analogs like this compound is a fundamental strategy in medicinal chemistry to improve upon the therapeutic index of natural products. researchgate.net
The research on this compound contributed to the understanding of structure-activity relationships within this class of compounds. By modifying the vinblastine molecule and observing the resulting changes in biological activity, scientists can gain insights into which parts of the molecule are essential for its anticancer effects. nih.gov
While the decision to advance this compound to clinical trials was pending further preclinical results and a thorough evaluation of its toxicity profile, the research surrounding it has provided valuable data for the field. nih.gov The findings from these preclinical investigations underscore the continuous effort to refine and expand the arsenal (B13267) of Vinca alkaloid-based chemotherapeutic agents. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C51H69N5O9 |
|---|---|
Molecular Weight |
896.1 g/mol |
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30-,31+,39-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1 |
InChI Key |
QSTPFUDHVVIGCL-IPMACKNYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)[C@@]1([C@H]2[C@]3(CCN4[C@H]3[C@]([C@H]1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Canonical SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Synonyms |
N-(deacetyl-O-4-vinblast-23-oyl)-ethyl isoleucinate N-(deacetyl-O-4-vinblastoyl-23)-ethyl isoleucinate O(4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-ethoxycarbonyl-2-methylbutyl)amino)carbonyl)vincaleukoblastine V-LEU VileE vinblastine-isoleucinate vinleucinol |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies of Vinleucinol
Semisynthetic Approaches to Vinleucinol (B1683061) Production
The production of this compound relies on the chemical modification of naturally occurring Vinca (B1221190) alkaloids, which are extracted from the plant Catharanthus roseus. researchgate.net Due to the low natural abundance of these compounds, semisynthetic methods are crucial for obtaining sufficient quantities for research and development. nih.gov
Synthetic Pathways from Precursor Vinca Alkaloids
This compound, chemically identified as O4-deacetyl-3-de(methoxycarbonyl)-3-[[[1-ethoxycarbonyl-2-methylbutyl]amino]carbonyl]-vincaleukoblastine, is prepared from the precursor alkaloid, vinblastine (B1199706). nih.govresearchgate.net The synthesis involves a two-fold modification of the vindoline (B23647) moiety of the parent compound.
The primary steps in this pathway are:
Deacetylation at C4: The acetyl group at the C4-hydroxyl position of the vindoline portion of vinblastine is removed. This step yields 4-O-deacetylvinblastine, a key intermediate. nih.govgoogle.com
Amide Formation at C3: The methoxycarbonyl group at the C3 position is converted into an amide. This is achieved by coupling 4-O-deacetylvinblastine with an amino acid ester. For this compound, the specific amino acid derivative used is the ethyl ester of isoleucine. researchgate.netgoogle.com This reaction creates an amide linkage, replacing the original ester group and resulting in the final this compound molecule, which is also known as vinblastine-isoleucinate. capes.gov.brmedkoo.com
The synthesis of related amino acid derivatives of vinblastine follows a similar pathway, where different amino acid esters are used in the coupling step. mdpi.com
| Precursor Alkaloid | Key Intermediate | Final Product |
| Vinblastine | 4-O-deacetylvinblastine | This compound |
Methodological Advancements in Semisynthesis
Significant advancements have been made in the synthesis of the dimeric Vinca alkaloid precursors, which in turn facilitates the production of derivatives like this compound. A major breakthrough has been the development of a one-step Fe(III)-promoted coupling of catharanthine (B190766) and vindoline, the two monomeric alkaloids that form vinblastine. nih.govnih.gov
This advanced methodology offers several advantages:
It mimics the proposed biosynthetic pathway. nih.gov
It proceeds with high diastereoselectivity, controlling the crucial C16’ stereochemistry. nih.gov
The process can be combined with an in-situ oxidation step (using Fe(III)/NaBH₄/air) to introduce the C20’ hydroxyl group, directly yielding vinblastine and its isomer leurosidine (B1205338) in high yields. nih.govnih.gov
By improving the accessibility of the vinblastine core structure, these methodological advancements make the subsequent semisynthesis of this compound and other analogs more efficient and scalable. nih.gov
Chemical Modifications and Analog Generation
The complex structure of this compound and its parent compound, vinblastine, offers multiple sites for chemical modification. These modifications are explored to generate analogs with potentially altered biological activity or physicochemical properties. mdpi.com
Derivatization Strategies Targeting Specific Moieties
Derivatization strategies can target various functional groups on either the vindoline or the catharanthine (velbanamine) portions of the molecule. nih.gov
Vindoline Moiety (C3 and C4 Positions): The C3 carboxyl group and the C4 hydroxyl group are common targets for derivatization. As seen in the synthesis of this compound itself, the C3 ester can be converted to a wide range of amides by coupling with different amino acids or amines. mdpi.com The C4 hydroxyl group can be esterified to produce analogs; for example, reaction with chloroacetic anhydride (B1165640) yields a C4-chloroacetate derivative. google.com
Catharanthine Moiety (Aromatic Ring): The aromatic ring of the catharanthine unit can be functionalized. Halogenation reactions, such as iodination using N-iodosuccinimide or bromination with N-bromosuccinimide, have been successfully performed on vinblastine to yield 12'-iodo- and 12'-bromo- derivatives, respectively. mdpi.comnih.gov
Other Positions: Hydrazinolysis of vinblastine has been used to convert the C3-ester into a hydrazide, yielding 17-deacetyl-16-hydrazidevinblastine. mdpi.com
These strategies demonstrate the chemical tractability of the Vinca alkaloid skeleton for generating diverse libraries of compounds.
Synthesis of Chemically Modified this compound Analogs
Building upon the derivatization strategies, various classes of analogs have been synthesized from the vinblastine scaffold, providing a blueprint for potential this compound analogs.
Urea (B33335) Derivatives: Starting from 20’-aminovinblastine (accessible through an Fe(III)/NaBH₄-mediated reaction), a series of disubstituted C20’-urea derivatives have been prepared, showing high potency. nih.gov
Spiro-oxazolidinedione Derivatives: Reaction of 17-deacetoxyvinblastine with isocyanates leads to the formation of spiro-oxazolidinedione substituted derivatives at the C4 position. mdpi.com
Protein Conjugates: Vinblastine derivatives, including those with C3-amino acid modifications similar to this compound, can be conjugated to proteins. This is often achieved by first modifying the C4-hydroxyl group to introduce a reactive linker, which is then coupled to the protein. google.com
While these examples start from vinblastine, the synthetic principles are directly applicable to the further modification of this compound itself to generate second-generation analogs.
| Parent Compound | Modification Site(s) | Reagents/Strategy | Resulting Analog Class |
| Vinblastine | C12' (Catharanthine) | N-Iodosuccinimide, TFA | 12'-Iodovinblastine mdpi.comnih.gov |
| Vinblastine | C3 (Vindoline) | Hydrazine | C3-Hydrazidevinblastine mdpi.com |
| 17-Deacetoxyvinblastine | C4 (Vindoline) | Isocyanates | Spiro-oxazolidinedione derivatives mdpi.com |
| Anhydrovinblastine | C20' (Catharanthine) | Fe(III)/NaBH₄, NaN₃ | 20'-Aminovinblastine (precursor to urea analogs) nih.gov |
Advanced Analytical Techniques for Vinleucinol Characterization in Research
Chromatographic Separation Methods for Vinleucinol (B1683061) and its Metabolites
Chromatographic techniques are fundamental for separating this compound and its metabolic products from endogenous substances in biological samples, a critical step for accurate quantification and further structural analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
A selective and sensitive method for the analysis of this compound and its metabolites in biological matrices involves High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. nih.govresearchgate.net This technique is particularly advantageous due to the natural fluorescence of vinca (B1221190) alkaloids, which allows for their detection at low concentrations with minimal interference from non-fluorescent matrix components.
In a study investigating the pharmacokinetics of this compound in mice, a method based on ion-exchange normal-phase HPLC with fluorescence detection was utilized. nih.gov This approach enabled the separation and quantification of the parent drug and its metabolites in plasma, urine, feces, and various tissue samples. nih.govresearchgate.net The use of fluorescence detection provides high sensitivity, which is crucial for tracking the disposition and excretion of the compound over time. nih.gov The derivatization of analytes with specific reagents can further enhance fluorescence intensity, thereby improving detection limits for trace amounts of metabolites. rsc.orgmyfoodresearch.comnih.govmdpi.com
Ion-Exchange Normal-Phase HPLC Applications
Ion-exchange normal-phase HPLC is a powerful technique for the separation of polar compounds like this compound and its metabolites. nih.govresearchgate.net This method utilizes a polar stationary phase and a non-polar mobile phase, with separation based on the analyte's polarity and its interactions with the stationary phase. hawachhplccolumn.comlcservicesltd.co.uk For vinca alkaloids, a selective analytical procedure has been developed and validated using ion-exchange normal-phase liquid chromatography. researchgate.net This specific HPLC mode has proven suitable for determining the parent compound and its metabolites in various biological samples, including plasma and tissues. nih.govresearchgate.net The combination of ion-exchange and normal-phase mechanisms provides a unique selectivity that is effective for these complex molecules. vdsoptilab.de
Liquid-Liquid Extraction for Sample Preparation from Biological Matrices
Prior to chromatographic analysis, effective sample preparation is essential to remove interfering substances from biological matrices. slideshare.netnih.gov Liquid-liquid extraction (LLE) is a widely employed technique for the cleanup of samples containing this compound and its metabolites. nih.govresearchgate.net This method partitions compounds between two immiscible liquid phases, allowing for the selective extraction of the analytes of interest from complex mixtures like plasma, urine, and tissue homogenates. nih.govgerstelus.com In the analysis of this compound, LLE was used successfully for sample clean-up before injection into the HPLC system. nih.govresearchgate.net The automation of LLE can further enhance reproducibility and throughput in research settings. gerstelus.com
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound and its metabolites.
Tandem Mass Spectrometry (MS-MS) for Metabolite Identification
Tandem mass spectrometry (MS-MS or MS²) is a critical tool for identifying unknown metabolites by providing detailed structural information. silantes.comthermofisher.com This technique involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. silantes.com In the investigation of this compound metabolism, MS-MS was instrumental in proposing the structure of a major, active metabolite, designated VileX. nih.gov The fragmentation patterns generated by MS-MS provided key insights into the structural modifications that occurred in the amino acid moiety of the parent molecule. nih.gov This capability is crucial in metabolomics for elucidating the structures of novel metabolic products. ijpras.comchromatographyonline.com
| Technique | Application in this compound Research | Key Findings | Reference |
| Tandem Mass Spectrometry (MS-MS) | Structural elucidation of metabolites. | Proposed the structure of a major active metabolite (VileX), indicating oxidation and lactone ring formation in the amino acid moiety. | nih.gov |
Method Validation for Quantitative Preclinical Analysis
The validation of analytical methods is a critical step in preclinical research, ensuring that the data generated on the concentration of a drug candidate, such as this compound, in biological matrices are reliable and reproducible. sci-hub.segoogleapis.com This process demonstrates that a specific analytical procedure is suitable for its intended purpose. sci-hub.sedntb.gov.ua For quantitative analysis in preclinical studies, which often fall under Good Laboratory Practice (GLP) standards, rigorous method validation is essential for regulatory compliance and the accurate assessment of pharmacokinetics. nih.govaacrjournals.org
A selective and sensitive analytical method for the quantification of this compound and its metabolites in preclinical mouse studies has been developed using high-performance liquid chromatography (HPLC). nih.gov The described method utilizes ion-exchange normal-phase HPLC coupled with fluorescence detection. nih.gov Sample preparation involves a liquid-liquid extraction to clean up the biological samples (plasma, urine, feces, and tissue) prior to analysis. nih.govaacrjournals.org This methodology was capable of separating this compound from its metabolites, including the inactive this compound acid and a highly active lactone metabolite. nih.gov
The validation of such a method would typically encompass the evaluation of several key parameters to ensure its performance, as outlined by international guidelines. almacgroup.com These parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.
Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be present in the sample, such as metabolites, impurities, or matrix components. dntb.gov.ua For the this compound assay, this would involve demonstrating that the chromatographic peaks for this compound and its metabolites are well-resolved from any endogenous interferences in the mouse plasma, urine, or tissue homogenates.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. dntb.gov.ua This is typically assessed by analyzing a series of calibration standards over a defined concentration range. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1.0. For this compound, a typical calibration curve might be established over a range relevant to the expected concentrations in preclinical models.
Table 1: Illustrative Linearity Data for this compound Analysis
| Parameter | Acceptance Criterion | Result |
| Concentration Range | Relevant to expected in vivo concentrations | 1 - 1000 ng/mL |
| Number of Standards | Minimum of 5 | 8 |
| Regression Model | Linear (y = mx + c) | y = 123.45x + 67.89 |
| Correlation Coefficient (r²) | > 0.99 | 0.998 |
Accuracy and Precision are determined to assess the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. dntb.gov.ua This is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The results are expressed as the percentage of recovery for accuracy and the relative standard deviation (RSD) for precision.
Table 2: Illustrative Accuracy and Precision Data for this compound
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 5 | ≤ 15% | ≤ 15% | 85-115% |
| Medium | 100 | ≤ 15% | ≤ 15% | 85-115% |
| High | 800 | ≤ 15% | ≤ 15% | 85-115% |
The Limit of Quantification (LOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. aacrjournals.org This is a crucial parameter for pharmacokinetic studies, as it determines the ability to measure low concentrations of the drug at later time points.
Stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature (e.g., -80°C).
Table 3: Illustrative Stability Assessment for this compound in Mouse Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ± 15% |
| Short-Term (Bench-top) | 24 hours | Room Temperature | ± 15% |
| Long-Term | 90 days | -80°C | ± 15% |
The successful validation of an analytical method for this compound, as outlined, provides confidence in the quality and reliability of the data generated during preclinical research, which is fundamental for making informed decisions about the compound's potential for further development.
Preclinical Pharmacokinetic and Disposition Research of Vinleucinol
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies are foundational in determining the journey of a drug through the body. medicilon.com For vinleucinol (B1683061), these studies have been conducted in animal models to understand its potential as a therapeutic agent. nih.gov
Oral and Intravenous Administration Routes in Preclinical Species (e.g., Mice)
Preclinical investigations of this compound in mice have utilized both oral (p.o.) and intravenous (i.v.) routes of administration. nih.govnih.gov This allows researchers to compare how the drug is taken up and processed by the body depending on how it is introduced. biotechfarm.co.il Intravenous administration delivers the drug directly into the bloodstream, providing a baseline for its distribution and elimination, while oral administration studies are crucial for drugs intended to be taken by mouth, revealing how they are absorbed through the gastrointestinal tract. biotechfarm.co.ilnawah-scientific.com Studies in male FVB mice involved administering a 10.5 mg/kg dose of this compound through both i.v. and p.o. routes to analyze its pharmacokinetic properties. nih.govresearchgate.net
Plasma Concentration-Time Profile Analysis
Following administration, the concentration of this compound in the plasma over time is a key indicator of its pharmacokinetic behavior. nih.gov Analysis of the plasma concentration-time curve reveals how quickly the drug is absorbed, distributed to tissues, and ultimately cleared from the body. medicilon.comnih.gov In mice, after intravenous injection, the plasma kinetics of this compound can be effectively described by a three-compartment open model. nih.gov This model helps in understanding the different phases of drug distribution and elimination from the central circulation to peripheral tissues. nih.govfuturelearn.com
Excretion Pathways: Fecal and Urinary Elimination
The body eliminates drugs and their byproducts through various pathways, primarily through urine and feces. omicsonline.org For this compound, studies in mice have investigated the routes of its excretion. nih.gov After intravenous administration, a major metabolite of this compound, known as VileX, is excreted in both feces and urine, accounting for up to 23% of the administered dose. nih.gov This indicates that both renal and fecal routes are important for the elimination of this compound's metabolites from the body. nih.gov
Pharmacokinetic Modeling and Simulation in Preclinical Research
Pharmacokinetic modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. allucent.com This is a valuable tool in preclinical research for interpreting experimental data and extrapolating findings. ugd.edu.mkfrontiersin.org
Compartmental Models for Preclinical Pharmacokinetics (e.g., Three-Compartment Open Model)
The pharmacokinetics of this compound following intravenous injection in mice have been successfully described using a three-compartment open model. nih.gov This model divides the body into a central compartment (representing plasma and highly perfused organs) and two peripheral compartments (representing tissues with slower drug distribution). futurelearn.comallucent.comntu.edu.sg The model accounts for the initial rapid distribution of the drug from the plasma into well-perfused tissues, a slower distribution into less-perfused tissues, and the final elimination phase from the central compartment. derangedphysiology.com This type of model is often used for drugs that exhibit distinct phases of distribution and elimination. allucent.com
Table 1: Key Pharmacokinetic Findings for this compound in Mice
| Parameter | Finding | Source |
| Administration Routes | Oral (p.o.) and Intravenous (i.v.) | nih.govnih.gov |
| Animal Model | Male FVB mice | nih.govresearchgate.net |
| Pharmacokinetic Model | Three-compartment open model (for i.v. administration) | nih.gov |
| Metabolites | This compound acid (VileA) and an active metabolite (VileX) | nih.gov |
| Excretion of VileX | Excreted in feces and urine, up to 23% of the i.v. dose | nih.gov |
| Tissue Distribution | Higher concentration of VileX than parent drug in many tissues at 48h | nih.gov |
Analysis of Nonlinear Pharmacokinetics in Animal Models
Preclinical investigations into the pharmacokinetic profile of this compound, a semi-synthetic vinca (B1221190) alkaloid, have been conducted in murine models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which in turn informs its potential therapeutic application and predicts its behavior in humans.
Research has revealed that this compound exhibits nonlinear pharmacokinetics, also known as dose-dependent pharmacokinetics. nih.govmhmedical.com This phenomenon is characterized by a disproportionate change in plasma concentration with a change in dose. mhmedical.com Specifically, studies in mice have shown that as the administered dose of this compound increases, its clearance decreases, and its terminal half-life becomes longer. nih.gov This nonlinear behavior was observed when the compound was administered intravenously at various dose levels, including those corresponding to 0.1 times, 0.5 times, and the full LD10 (the dose that is lethal to 10% of the test population). nih.gov
The plasma kinetics of this compound following intravenous injection can be adequately described by a three-compartment open model. nih.gov The nonlinearity suggests that one or more of the disposition processes—such as metabolism or excretion—become saturated at higher concentrations. mhmedical.com For many vinca alkaloids, metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, and they are often substrates for transporters like P-glycoprotein (ABCB1). researchgate.netnih.govpharmgkb.org Saturation of these enzymatic or transport systems is a common cause of nonlinear pharmacokinetics. mhmedical.com
The implication of such nonlinear kinetics is significant. A small increase in the dose can lead to a much larger than expected increase in systemic exposure (as measured by the area under the plasma concentration-time curve, or AUC) and a longer duration of exposure. This observation has led to the recommendation that dose escalation in potential future clinical trials should not be guided solely by pharmacokinetic data, due to the unpredictable relationship between dose and systemic exposure. nih.gov
To illustrate the dose-dependent nature of this compound's pharmacokinetics in mice, the following table summarizes the conceptual findings from preclinical studies.
| Dose Level (Relative to LD10) | Total Plasma Clearance (CL) | Terminal Half-life (t½) | Systemic Exposure (AUC) |
| 0.1 x LD10 | High | Short | Proportional to Dose |
| 0.5 x LD10 | Intermediate | Intermediate | More than proportional increase |
| 1.0 x LD10 | Low | Long | Disproportionately high increase |
This table is a representation of the trends described in the literature. Actual values are dependent on specific experimental conditions.
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Data Integration
While specific physiologically-based pharmacokinetic (PBPK) models for this compound have not been detailed in published literature, the framework for developing such models for vinca alkaloids is well-established and can be applied to integrate preclinical data for this compound. researchgate.netnih.gov PBPK models are mathematical models that simulate the ADME of a drug in the body based on physiological and biochemical parameters. frontiersin.org These models are powerful tools in drug development, enabling the prediction of a drug's pharmacokinetic profile across different species and in various clinical scenarios. frontiersin.orgmdpi.com
A PBPK model for this compound would be constructed by incorporating key physiological parameters of the preclinical species (e.g., mouse) and compound-specific parameters. The model would consist of interconnected compartments representing different organs and tissues (e.g., liver, kidney, lung, tumor). researchgate.net
Key components of a PBPK model for a vinca alkaloid like this compound would include:
Drug Distribution: The model would account for tissue-specific blood flow rates and tissue-to-plasma partition coefficients to predict the distribution of this compound into different organs. A crucial element for vinca alkaloids is the incorporation of binding to β-tubulin, their pharmacological target, as this significantly influences their distribution and retention in tissues. researchgate.netnih.gov
Metabolism: The primary site of metabolism for vinca alkaloids is the liver, mediated mainly by CYP3A enzymes. researchgate.netpharmgkb.org The PBPK model would include parameters for hepatic clearance, incorporating in vitro data on enzyme kinetics (such as Vmax and Km) to describe the rate of metabolism. The saturation of this metabolic pathway at higher concentrations would be a key feature to capture the observed nonlinear pharmacokinetics. researchgate.net
Excretion: Vinca alkaloids are typically eliminated through biliary excretion, a process often mediated by drug transporters like P-glycoprotein (ABCB1). researchgate.netpharmgkb.org The model would simulate this efflux from hepatocytes into the bile. Renal excretion is generally a minor pathway for these compounds. nih.gov
Interspecies Scaling: A validated PBPK model developed with preclinical data from mice can be scaled to predict the pharmacokinetics in other species, including humans. nih.gov This is achieved by replacing the physiological parameters of the mouse model with those of the target species. This cross-species extrapolation is a major advantage of PBPK modeling, facilitating the translation of preclinical findings to clinical drug development. frontiersin.org
By integrating diverse preclinical data—including in vitro metabolic data, in vivo plasma concentration-time data from animal studies, and physicochemical properties of the drug—a PBPK model for this compound could provide a more mechanistic understanding of its nonlinear pharmacokinetics and help predict its disposition in humans. researchgate.netfrontiersin.org
Vinleucinol Biotransformation and Metabolite Characterization in Preclinical Systems
Identification and Structural Elucidation of Major Metabolites
In preclinical studies involving mice, the metabolism of Vinleucinol (B1683061) (also referred to as VileE) leads to the formation of at least two significant metabolic products. nih.gov The identification of these metabolites has been accomplished using advanced analytical techniques, including high-performance liquid chromatography (HPLC) with fluorescence detection, tandem mass spectrometry (MS-MS), and infrared (IR) spectroscopy. nih.gov
This compound Acid (VileA) Identification and Chemical Features
One of the primary metabolites identified is this compound Acid (VileA). nih.gov Its chemical structure has been determined to be O4-deacetyl-3-de(methoxycarbonyl)-3-[[[1-carboxyl-2-methylbutyl]amino]carbonyl]-vincaleukoblastine. nih.gov This identification reveals that a key metabolic transformation of this compound involves the hydrolysis of an ester group within the amino acid moiety to a carboxylic acid.
Table 1: Chemical Features of this compound Acid (VileA)
| Feature | Description |
|---|---|
| Parent Compound | This compound (VileE) |
| Metabolite Name | This compound Acid (VileA) |
| Chemical Name | O4-deacetyl-3-de(methoxycarbonyl)-3-[[[1-carboxyl-2-methylbutyl]amino]carbonyl]-vincaleukoblastine nih.gov |
| Key Chemical Alteration | Hydrolysis of the ethoxycarbonyl group to a carboxyl group on the amino acid side chain. nih.gov |
This compound Metabolite X (VileX) Identification and Structure Determination
A second major metabolite, designated VileX, has also been detected. nih.gov While its complete structure is proposed based on tandem mass spectrometry and infrared spectroscopy data, these analyses indicate that the metabolization occurs within the amino acid portion of the this compound molecule. nih.gov The proposed structure involves the formation of a lactone ring, specifically a β- or γ-lactone, following an oxidation event at the β- or γ-carbon of the amino acid. nih.gov
Table 2: Proposed Structural Features of this compound Metabolite X (VileX)
| Feature | Description |
|---|---|
| Parent Compound | This compound (VileE) |
| Metabolite Name | Metabolite X (VileX) nih.gov |
| Key Structural Modification | Formation of a β- or γ-lactone ring in the amino acid moiety. nih.gov |
| Preceding Reaction | Oxidation of the β- or γ-carbon of the amino acid. nih.gov |
| Analytical Techniques Used | Tandem mass spectrometry (MS-MS), Infrared (IR) spectroscopy. nih.gov |
Biotransformation Pathways and Enzymatic Mechanisms
The biotransformation of this compound involves specific chemical reactions, primarily targeting the amino acid side chain of the molecule. These metabolic changes are catalyzed by enzymes within the body.
Metabolism within the Amino Acid Moiety (e.g., Lactone Ring Formation, Oxidation)
The structural changes observed in the metabolites of this compound point to specific metabolic pathways. The formation of VileA is a result of hydrolysis, a common metabolic reaction. The generation of VileX is a more complex process, initiated by oxidation at either the beta (β) or gamma (γ) carbon position of the amino acid residue. nih.gov This initial oxidative step is a prerequisite for the subsequent intramolecular cyclization that results in the formation of a stable lactone ring. nih.gov This type of reaction, involving oxidation followed by lactonization, is a known pathway in drug metabolism.
Comparative Metabolic Profiles of this compound and Related Vinca (B1221190) Alkaloids
The metabolism of Vinca alkaloids, a class of compounds to which this compound belongs, is known to be extensive and complex. nih.gov While detailed metabolic pathways for many vinca alkaloids are not fully elucidated, it is established that they undergo significant biotransformation in the liver. nih.gov The human hepatic cytochromes P450 3A (CYP3A) have been identified as key enzymes in the metabolism of vinca alkaloids like vindesine (B1683056) and vinblastine (B1199706). nih.govpharmgkb.org It is likely that these same enzymes are involved in the metabolism of this compound. For other vinca alkaloids such as vinblastine and vinorelbine (B1196246), metabolites like desacetylvinblastine and 4-O-deacetyl vinorelbine have been identified, indicating that deacetylation is a common metabolic route for this class of drugs. pharmgkb.org The metabolism of this compound to VileA and VileX, focusing on the amino acid moiety, presents a somewhat distinct metabolic profile compared to the deacetylation seen with other vinca alkaloids. nih.govpharmgkb.org
Table 3: Comparative Aspects of Vinca Alkaloid Metabolism
| Compound | Key Metabolic Reactions | Known Metabolites | Primary Enzymes Implicated |
|---|---|---|---|
| This compound | Hydrolysis, Oxidation, Lactone ring formation nih.gov | This compound Acid (VileA), Metabolite X (VileX) nih.gov | Likely Cytochrome P450 3A (CYP3A) family nih.gov |
| Vinblastine | Deacetylation pharmgkb.org | Desacetylvinblastine pharmgkb.org | Cytochrome P450 3A (CYP3A) family nih.gov |
| Vindesine | Biotransformation into one major metabolite nih.gov | Not specified in provided context | Cytochrome P450 3A (CYP3A) family nih.gov |
| Vinorelbine | Deacetylation pharmgkb.org | 4-O-deacetyl vinorelbine pharmgkb.org | Likely Cytochrome P450 3A (CYP3A) family nih.gov |
Preclinical Biological Activity of this compound Metabolites
This compound Acid (VileA) has been found to possess no cytotoxic activity. nih.gov This suggests that the hydrolysis of the ester group to a carboxylic acid results in an inactive compound.
In stark contrast, Metabolite X (VileX) is a major metabolite that demonstrates significant biological activity. nih.gov Studies have shown that VileX is four times more active against cultured L1210 cells than its parent drug, this compound. nih.gov Its potency is comparable to that of the established vinca alkaloid, vinblastine. nih.gov Furthermore, VileX is a major metabolite excreted in feces and urine, and its concentrations can exceed that of the parent drug in many tissues 48 hours after administration of this compound. nih.gov These findings strongly indicate that the metabolite VileX may be largely responsible for the antitumor activity observed after the administration of this compound in preclinical models. nih.gov
In Vitro Cellular Activity of VileX Compared to Parent Compound
The cytotoxic activity of the metabolite VileX has been directly compared to its parent compound, this compound, using in vitro cell cultures. Research findings indicate that VileX demonstrates significantly greater potency.
Specifically, in studies conducted with cultured L1210 leukemia cells, the activity of VileX was found to be four times that of the parent drug, this compound. nih.govresearchgate.net Furthermore, the cytotoxic potency of VileX was observed to be comparable to that of Vinblastine, a well-established vinca alkaloid used in chemotherapy. nih.govresearchgate.net In contrast, the other identified metabolite, VileA, is considered to have no cytotoxic activity. nih.gov
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Relative Activity Compared to this compound |
|---|---|---|
| VileX | L1210 | 4x more active nih.govresearchgate.net |
| This compound (Parent) | L1210 | Baseline |
| VileA | L1210 | No cytotoxic activity nih.govresearchgate.net |
| Vinblastine | L1210 | Comparable to VileX nih.govresearchgate.net |
Implications of Metabolite Activity for In Vivo Preclinical Observations
The potent cytotoxic activity of the VileX metabolite has significant implications for interpreting the results of in vivo preclinical studies of this compound. The observation that a major metabolite is substantially more active than the administered parent drug suggests that VileX may be the primary agent responsible for the therapeutic effects seen in animal models.
This hypothesis is supported by tissue distribution studies. At 48 hours after the administration of this compound, the concentration of the VileX metabolite exceeds that of the parent drug in many tissues. nih.govresearchgate.net This combination of high concentration and superior cytotoxic potency strongly indicates that VileX is likely responsible for a large part of the anti-tumor activity observed in xenograft mouse models following the administration of this compound. nih.govresearchgate.net Therefore, the in vivo efficacy of this compound appears to be, in large measure, a reflection of its biotransformation into the highly active VileX metabolite. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| VileX |
| This compound acid (VileA) |
Molecular and Cellular Mechanisms of Action in Preclinical Investigations
In Vitro Studies on Cellular Interactions
Specific studies on the cellular uptake mechanisms of vinleucinol (B1683061) are not extensively detailed in the currently available literature. However, due to the presence of a leucine (B10760876) moiety in its structure, it is plausible that its entry into cells could be facilitated by amino acid transporters. Large neutral amino acid transporters (LATs), such as LAT1 (SLC7A5), are responsible for the transport of branched-chain amino acids like leucine across the cell membrane. These transporters are often overexpressed in proliferating cancer cells to meet their high demand for essential amino acids. Therefore, it is a reasonable hypothesis that this compound might exploit these transporters for cellular entry, potentially leading to a selective accumulation in cancer cells. Further investigation is required to confirm the involvement of specific amino acid transporters in the uptake of this compound.
The leucine component of this compound suggests a potential interaction with the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a critical regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to cellular amino acid levels, particularly leucine. Leucine is a known activator of mTORC1. While direct evidence of this compound's effect on the mTORC1 pathway is lacking, it is conceivable that the molecule could influence this pathway. The nature of this influence, whether agonistic or antagonistic, remains to be determined through specific preclinical investigations.
Cellular Uptake Mechanisms (e.g., Amino Acid Transporter Involvement, if relevant)
Mechanisms of Action within the Vinca (B1221190) Alkaloid Class (Inferred for this compound)
As a member of the Vinca alkaloid family, the primary mechanism of action of this compound is inferred to be its interaction with tubulin and the disruption of microtubule function.
Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin at a specific site, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine. This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis.
Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By preventing the formation of a functional mitotic spindle, Vinca alkaloids, and by inference this compound, cause a cell cycle arrest at the G2/M phase. This mitotic block prevents the cell from completing division, ultimately leading to the induction of apoptosis or programmed cell death.
The following table summarizes the inferred effects of this compound on microtubule dynamics and cell cycle progression based on the known actions of Vinca alkaloids.
| Cellular Process | Inferred Effect of this compound | Consequence |
| Microtubule Polymerization | Inhibition through binding to β-tubulin | Disruption of microtubule formation and dynamics |
| Mitotic Spindle Formation | Prevention of functional spindle assembly | Inability to properly segregate chromosomes |
| Cell Cycle Progression | Arrest at the G2/M phase | Inhibition of cell division |
| Cellular Fate | Induction of apoptosis | Cell death |
Preclinical studies have investigated the activity of this compound and its metabolites in the murine leukemia L1210 cell line. Research has shown that this compound is metabolized in vivo to produce other compounds, one of which, named VileX, exhibits significantly greater cytotoxic activity than the parent drug.
In studies using cultured L1210 cells, the metabolite VileX was found to be approximately four times more active than this compound. researchgate.net The cytotoxic activity of VileX was comparable to that of vinblastine (B1199706), a well-established Vinca alkaloid. researchgate.net This suggests that the in vivo antitumor activity of this compound may be, to a significant extent, attributable to its conversion to the more potent VileX metabolite. Another identified metabolite, this compound acid (VileA), did not show any cytotoxic activity. researchgate.net
The table below presents the relative cytotoxic activity of this compound and its metabolites against L1210 cells as reported in preclinical investigations. researchgate.net
| Compound | Relative Cytotoxic Activity against L1210 Cells |
| This compound | + |
| VileX (metabolite) | ++++ |
| This compound Acid (VileA) (metabolite) | - |
| Vinblastine | ++++ |
Activity is represented on a qualitative scale from - (inactive) to ++++ (highly active).
Structure Activity Relationship Sar Studies and Analog Development
Impact of Structural Modifications on Preclinical Activity
The biological effects of the rhazinilam-leuconolam alkaloids are intrinsically linked to their intricate chemical structures. Modifications to various parts of the molecular scaffold can lead to significant changes in their preclinical biological profiles.
While Vinleucinol (B1683061) itself is an alkaloid, the broader principles of how amino acid moieties influence the biological activity of complex natural products are relevant to the design of its analogs. The incorporation of amino acid fragments into bioactive molecules is a common strategy to enhance properties such as solubility, cellular uptake, and target interaction. mdpi.com
In related fields of natural product synthesis, the conjugation of amino acids has been shown to modulate biological activity significantly. For instance, the hydrophilicity and cellular uptake of certain compounds can be improved by attaching amino acid residues, potentially leading to enhanced bioavailability and efficacy. mdpi.com The nature of the amino acid side chain—whether it is hydrophobic, charged, or polar—plays a critical role in these interactions. researchgate.net
The in vitro cellular responses to the rhazinilam-leuconolam family of alkaloids are highly dependent on their chemical structures. Studies on various members of this family and their synthetic derivatives have provided insights into the structural features that govern their cytotoxic and other biological activities.
For instance, within the leuconodine subgroup of this alkaloid family, isolated from Leuconotis griffithii, variations in the core structure lead to differing levels of cytotoxicity. acs.org A study on eight new indole (B1671886) alkaloids from this group, including several leuconodines, revealed moderate to weak cytotoxicity against KB (human oral cancer) cells. acs.org Notably, specific structural modifications also conferred the ability to reverse multidrug resistance in vincristine-resistant KB cells, highlighting that subtle structural changes can lead to distinct biological outcomes. acs.org
The table below summarizes the in vitro cytotoxicity of some alkaloids from the rhazinilam-leuconolam family against KB cells.
| Compound | IC₅₀ (µg/mL) against KB cells |
| nor-rhazinicine (1) | 18 |
| leuconodine D (5) | 12 |
| leuconodine F (7) | 15 |
| leuconodine G (8) | > 20 |
| Data sourced from a study on alkaloids from Leuconotis griffithii. acs.org |
Role of the Amino Acid Moiety in Determining Preclinical Biological Effects
Stereochemical Considerations in this compound Activity
The complex three-dimensional structure of the rhazinilam-leuconolam alkaloids, including this compound, is a critical factor in their biological activity. These molecules possess multiple stereogenic centers, and their specific spatial arrangement is crucial for interaction with biological targets. researchgate.net
The importance of stereochemistry is a well-established principle in pharmacology. For most biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov The precise orientation of functional groups in three-dimensional space determines how a molecule fits into the binding site of a protein or other biological target.
In the context of amino acid derivatives, the L-configuration is predominantly found in nature and is often essential for biological activity. libretexts.org However, the incorporation of D-amino acids is a strategy used in drug design to increase metabolic stability. nih.gov For complex molecules like this compound, with its defined stereochemistry arising from its biosynthesis, it is highly probable that its biological activity is stereospecific. Any synthetic efforts to produce this compound or its analogs must therefore carefully control the stereochemistry to achieve the desired biological effects.
Rational Design Principles for this compound Analogs in Preclinical Research
The rational design of analogs of complex natural products like this compound for preclinical research aims to optimize their biological activity, selectivity, and pharmacokinetic properties. This process often involves computational modeling and systematic structural modifications. mdpi.com
One key strategy is the simplification of the natural product scaffold to create more synthetically accessible analogs that retain the key pharmacophoric features. For the rhazinilam-leuconolam family, this could involve synthesizing analogs with modified ring sizes or altered substitution patterns on the aromatic moieties.
Another approach is the use of bioisosteric replacements, where functional groups are swapped with others that have similar physical or chemical properties, to probe the structural requirements for activity and to improve drug-like properties. Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) modeling can be employed to build mathematical models that correlate structural features with biological activity. mdpi.commdpi.com These models can then be used to predict the activity of novel, untested analogs, thereby guiding the synthetic efforts towards more potent and selective compounds. The development of de novo protein design frameworks, such as AlphaDesign, which can generate and validate proteins with specific functions, also provides powerful tools that could be adapted for designing peptides or small molecules that mimic the activity of natural products like this compound. embopress.org
Advanced Research Perspectives and Future Directions in Vinleucinol Research
Integration of Computational Chemistry in Preclinical Research
The progression of computational chemistry has provided powerful tools for accelerating drug discovery and development. In the context of vinleucinol (B1683061), these in silico methods offer the potential to refine our understanding of its mechanisms and to guide the synthesis of more effective and safer derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR can be instrumental in predicting the antitumor activity of novel, unsynthesized analogs.
The process involves generating a dataset of this compound-related compounds with known biological activities. For each molecule, a set of numerical descriptors is calculated to represent its structural, physicochemical, and electronic properties. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. A statistical model is then built to link these descriptors to the observed activity.
Recent advancements have seen the integration of machine learning algorithms, such as multiple linear regression (MLR) and deep neural networks (DNN), into QSAR modeling, enhancing the predictive power of these models. nih.govnih.gov For instance, a hypothetical QSAR study on this compound derivatives might reveal that specific substitutions on the vindoline (B23647) or catharanthine (B190766) portions of the molecule significantly impact its ability to inhibit tubulin polymerization. This information would be invaluable for medicinal chemists, allowing them to prioritize the synthesis of compounds with the highest predicted potency, thereby saving considerable time and resources.
In Silico Approaches for Predicting Molecular Interactions
Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action and for designing improved analogs. In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com For this compound, docking studies could be employed to model its interaction with tubulin, its primary target. These studies could help to explain the differential activities of this compound and its metabolites by comparing their binding modes and energies within the tubulin binding site.
Molecular dynamics simulations can further enhance this understanding by simulating the dynamic behavior of the ligand-receptor complex over time. nih.gov This allows for the assessment of the stability of the binding and can reveal conformational changes in both the ligand and the protein that are essential for the biological effect. The insights gained from these simulations can guide the design of this compound derivatives with optimized binding characteristics. Furthermore, computational methods can predict interactions with other proteins, potentially identifying off-target effects or new therapeutic applications. nih.govplos.org
Emerging Preclinical Animal Models for Mechanistic Insights
The selection of appropriate animal models is critical for the preclinical evaluation of anticancer agents. While traditional murine models, such as those bearing P388 or L1210 leukemia, have been instrumental, there is a growing emphasis on developing more clinically relevant models. vumc.nl
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are gaining prominence. mdpi.com These models are believed to better recapitulate the heterogeneity and drug response of human tumors. mdpi.com The use of PDX models in this compound research could provide more accurate predictions of its efficacy in specific cancer subtypes.
Furthermore, the use of canine models is an emerging area in comparative oncology. Spontaneous tumors in dogs often share genetic and histological similarities with human cancers, making them valuable for studying drug resistance and testing novel therapies in a setting that more closely mirrors the clinical scenario. mdpi.com For instance, canine lymphoma cell lines have been used to study resistance to vinca (B1221190) alkaloids. mdpi.com
The development of xenograft models using cell lines with known resistance mechanisms, such as those overexpressing multidrug resistance-associated protein (MRP), can also provide crucial insights into overcoming drug resistance. jci.org
Unexplored Biotransformation Pathways and Novel Metabolite Discovery
The metabolism of a drug can significantly influence its efficacy and toxicity. While some metabolites of this compound have been identified, a comprehensive understanding of its biotransformation is still lacking. nih.gov The primary metabolic pathways for many vinca alkaloids involve the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily. medsafe.govt.nzlucp.netpharmacology2000.com
Studies have shown that this compound is metabolized into at least two compounds: this compound acid (VileA) and another metabolite designated as VileX. nih.govresearchgate.net VileA is reported to be inactive, whereas VileX exhibits significantly greater cytotoxic activity than the parent compound, this compound. nih.govresearchgate.net The formation of VileX is thought to occur through the oxidation of the amino acid moiety of this compound, resulting in the formation of a lactone ring. nih.govresearchgate.net The concentration of VileX has been observed to exceed that of this compound in many tissues 48 hours after administration, suggesting that this metabolite may be largely responsible for the observed antitumor activity in vivo. nih.govresearchgate.net
Further research is needed to fully characterize all the metabolites of this compound and to identify the specific CYP isozymes responsible for their formation. This knowledge is crucial for predicting potential drug-drug interactions and for understanding inter-individual variability in patient response. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and structurally elucidating novel metabolites. capes.gov.br In vitro studies using human liver microsomes and recombinant CYP enzymes can pinpoint the specific enzymes involved in each metabolic step. nih.gov
Table 1: Known Metabolites of this compound
| Metabolite Name | Abbreviation | Activity | Proposed Structural Modification |
|---|---|---|---|
| This compound Acid | VileA | Inactive | Carboxylation of the amino acid moiety |
| Unnamed Metabolite | VileX | More active than this compound | Formation of a lactone ring in the amino acid moiety |
Challenges and Opportunities in this compound-Related Preclinical Research
Despite the promise of this compound and its derivatives, several challenges remain in their preclinical development. A significant hurdle in drug discovery is the high failure rate of compounds transitioning from preclinical to clinical trials, often due to a lack of efficacy or unforeseen toxicity. zeclinics.comadvancedsciencenews.com This highlights the need for more predictive preclinical models.
Challenges:
Translational Gap: A significant challenge is the translation of findings from preclinical models to human patients. The physiological differences between animals and humans can lead to discrepancies in drug efficacy and toxicity. advancedsciencenews.comitmedicalteam.pl
Drug Resistance: The development of resistance to chemotherapy is a major obstacle in cancer treatment. Understanding the mechanisms by which tumors become resistant to this compound is crucial for developing strategies to overcome this resistance. mdpi.com
Cost and Time: The preclinical phase of drug development is often lengthy and expensive, with costs for traditional animal models being a significant factor. zeclinics.com
Opportunities:
Advanced Modeling: The integration of computational modeling with more sophisticated preclinical models, such as PDX and canine models, offers an opportunity to improve the predictive power of preclinical studies. mdpi.commdpi.com
Biomarker Discovery: Identifying biomarkers that can predict patient response to this compound would enable a more personalized medicine approach, ensuring that the drug is given to patients who are most likely to benefit.
Novel Formulations: The development of novel drug delivery systems could improve the therapeutic index of this compound by enhancing its delivery to tumor tissues while minimizing exposure to healthy tissues.
Q & A
Q. Table 1. Comparison of In Vitro vs. In Vivo Models for this compound Studies
| Aspect | In Vitro | In Vivo |
|---|---|---|
| Strengths | High-throughput, mechanistic clarity | Physiological relevance, toxicity data |
| Limitations | Lack of systemic context | Cost, ethical constraints |
| Key Metrics | IC₅₀, apoptosis markers | Tumor volume, survival rates |
Q. Table 2. Statistical Methods for Common Data Types
| Data Type | Recommended Analysis | Software/Tools |
|---|---|---|
| Dose-response | Nonlinear regression, EC₅₀ calculation | GraphPad Prism, R (drc) |
| Omics integration | Pathway enrichment, network analysis | IPA, STRING, Cytoscape |
| Contradictory data | Meta-analysis, sensitivity testing | RevMan, SPSS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
